molecular formula C19H17ClN2O3S B2952189 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate CAS No. 953244-90-1

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate

Cat. No.: B2952189
CAS No.: 953244-90-1
M. Wt: 388.87
InChI Key: JLSOUQSIFQMMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate” is a derivative of benzo[d]thiazole . The benzo[d]thiazole ring system is an important heterocyclic compound that exhibits a wide range of biological activities . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Future Directions

The future directions for research on “2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate” could involve further exploration of its synthesis, characterization, and biological activity. Given the wide range of biological activities exhibited by benzo[d]thiazole derivatives , this compound could potentially be a valuable target for future medicinal chemistry research.

Properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-13-3-5-14(6-4-13)24-12-18(23)25-15-7-8-16-17(11-15)26-19(21-16)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSOUQSIFQMMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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